molecular formula C22H38O5 B159789 1a,1b-Dihomo-PGF2alpha CAS No. 57944-39-5

1a,1b-Dihomo-PGF2alpha

Cat. No.: B159789
CAS No.: 57944-39-5
M. Wt: 382.5 g/mol
InChI Key: ZCTAOAWRUXSOQF-GWSKAPOCSA-N
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Description

1a,1b-Dihomo-Prostaglandin F2alpha is a prostanoid, specifically a type of prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily produced in the renal medulla, where adrenic acid is selectively distributed. It is a theoretical product of adrenic acid in the cyclooxygenase pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1a,1b-Dihomo-Prostaglandin F2alpha can be synthesized from adrenic acid through the cyclooxygenase pathway. The process involves the conversion of adrenic acid to prostaglandin endoperoxides, which are then reduced to form 1a,1b-Dihomo-Prostaglandin F2alpha .

Industrial Production Methods: Industrial production of 1a,1b-Dihomo-Prostaglandin F2alpha typically involves the use of advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1a,1b-Dihomo-Prostaglandin F2alpha undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1a,1b-Dihomo-Prostaglandin F2alpha has several scientific research applications, including:

Mechanism of Action

1a,1b-Dihomo-Prostaglandin F2alpha exerts its effects by interacting with specific prostaglandin receptors. These receptors are involved in various signaling pathways that regulate inflammation, renal function, and other physiological processes. The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to changes in cellular responses .

Comparison with Similar Compounds

Uniqueness: 1a,1b-Dihomo-Prostaglandin F2alpha is unique due to its specific structure and the presence of additional carbon atoms compared to other prostaglandins. This structural difference influences its biological activity and makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTAOAWRUXSOQF-GWSKAPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348000
Record name 1a,1b-Dihomoprostaglandin F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57944-39-5
Record name 1a,1b-Dihomoprostaglandin F2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1a,1b-Dihomoprostaglandin F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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